Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate
Brand Name: Vulcanchem
CAS No.: 65416-29-7
VCID: VC17122518
InChI: InChI=1S/C10H20O4S.Na/c1-8(2)5-4-6-9(3)7-10(11)15(12,13)14;/h5,9-11H,4,6-7H2,1-3H3,(H,12,13,14);/q;+1/p-1
SMILES:
Molecular Formula: C10H19NaO4S
Molecular Weight: 258.31 g/mol

Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate

CAS No.: 65416-29-7

Cat. No.: VC17122518

Molecular Formula: C10H19NaO4S

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate - 65416-29-7

Specification

CAS No. 65416-29-7
Molecular Formula C10H19NaO4S
Molecular Weight 258.31 g/mol
IUPAC Name sodium;1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonate
Standard InChI InChI=1S/C10H20O4S.Na/c1-8(2)5-4-6-9(3)7-10(11)15(12,13)14;/h5,9-11H,4,6-7H2,1-3H3,(H,12,13,14);/q;+1/p-1
Standard InChI Key AOTGIENKPBLGMC-UHFFFAOYSA-M
Canonical SMILES CC(CCC=C(C)C)CC(O)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate features a ten-carbon backbone with two methyl groups at positions 3 and 7, a double bond at position 6, and a sulfonate group at position 1 (Figure 1). The sodium counterion stabilizes the sulfonate moiety, enhancing water solubility. Key structural identifiers include:

  • SMILES: C(C([S]([O-])(=O)=O)O)C(CCC=C(C)C)C.[Na+]\text{C(C([S]([O-])(=O)=O)O)C(CCC=C(C)C)C.[Na+]}

  • InChIKey: AOTGIENKPBLGMC-UHFFFAOYSA-M\text{AOTGIENKPBLGMC-UHFFFAOYSA-M}

The compound’s stereochemistry remains uncharacterized in public databases, though its synthetic precursors suggest potential chirality at carbons 3 and 7.

Physical and Chemical Properties

The compound’s amphiphilicity arises from its dual hydrophobic (branched alkene) and hydrophilic (sulfonate) regions. Critical properties include:

PropertyValueSource
Molecular Weight258.31 g/mol
Solubility>100 mg/mL in water
LogP (Partition Coefficient)Estimated -1.2 (hydrophilic)

Its high solubility distinguishes it from non-ionic surfactants, enabling use in aqueous formulations. The sulfonate group’s strong acidity (pKa1\text{pKa} \approx 1) ensures stability across a wide pH range.

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via sulfonation of 3,7-dimethyloct-6-en-1-ol, followed by neutralization with sodium hydroxide:

  • Sulfonation: Reacting the alcohol with sulfur trioxide (SO3\text{SO}_3) in a controlled environment yields 1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonic acid.

  • Neutralization: Treatment with NaOH produces the sodium salt, which is purified via crystallization .

Industrial-scale production requires stringent control over reaction temperature (40–60°C) and stoichiometry to prevent byproducts like disulfonates.

Analytical Characterization

Quality control employs:

  • NMR Spectroscopy: 1H^1\text{H} NMR confirms the alkene proton resonance at δ 5.2–5.4 ppm and methyl groups at δ 0.9–1.1 ppm .

  • Mass Spectrometry: ESI-MS shows a predominant ion at m/z=258.31m/z = 258.31 ([M]+^+) .

Applications in Cosmetics and Industrial Formulations

Surfactant and Emulsifier

The compound’s critical micelle concentration (CMC) of 0.5 mM enables stabilization of oil-in-water emulsions. In cosmetics, it enhances the solubility of fragrances and active ingredients, reducing interfacial tension by 30–40% compared to sodium lauryl sulfate.

Stability Enhancer

In shampoo and lotion formulations, it prevents phase separation at temperatures up to 50°C, outperforming alkyl sulfates in accelerated stability tests.

Comparison with Structural Analogues

3,7-Dimethyloct-6-Ene-1,2,3-Triol (CAS 65180-52-1)

This triol analogue lacks the sulfonate group, rendering it less water-soluble (LogP=0.84\text{LogP} = 0.84) and biologically inert in HDAC6 assays .

(-)-3,7-Dimethyloct-6-En-1-Ol (CAS 7540-51-4)

The alcohol precursor shows moderate antimicrobial activity but no surfactant properties, highlighting the sulfonate group’s critical role in interfacial behavior .

Future Research Directions

  • Drug Delivery Systems: Encapsulation of hydrophobic drugs using sulfonate-based micelles.

  • Neurodegenerative Models: In vivo validation of HDAC6 inhibition in transgenic mouse models.

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